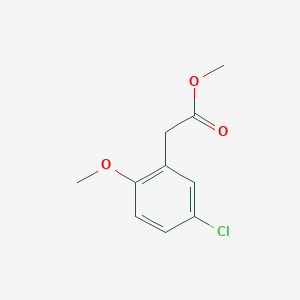
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester
概述
描述
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester, also known as Methyl 5-chloro-2-methoxyphenylacetate, is a chemical compound that is widely used in scientific research. It is an ester of (5-Chloro-2-methoxyphenyl)acetic acid, which is a derivative of phenylacetic acid. This compound is of significant interest due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester 5-chloro-2-methoxyphenylacetate is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester 5-chloro-2-methoxyphenylacetate has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using (5-Chloro-2-methoxyphenyl)acetic acid methyl ester 5-chloro-2-methoxyphenylacetate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These limitations should be considered when designing experiments that involve the use of this compound.
未来方向
There are several future directions that can be explored in the research of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester 5-chloro-2-methoxyphenylacetate. One direction is the exploration of its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and its mechanism of action. Another direction is the investigation of its potential as an antimicrobial agent. Studies are needed to determine its effectiveness against different types of microorganisms and its potential for use in clinical settings. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new bioactive compounds with potential applications in various fields of research.
科学研究应用
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester 5-chloro-2-methoxyphenylacetate has been widely used as a starting material for the synthesis of various bioactive compounds, including antimicrobial, antifungal, and anticancer agents. It has also been used as a reference standard in analytical chemistry and as a reagent in organic synthesis. This compound has shown promising results in several scientific studies, indicating its potential for further research.
属性
IUPAC Name |
methyl 2-(5-chloro-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRIOOMEGDJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450912 | |
| Record name | (5-chloro-2-methoxyphenyl)acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester | |
CAS RN |
26939-01-5 | |
| Record name | (5-chloro-2-methoxyphenyl)acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



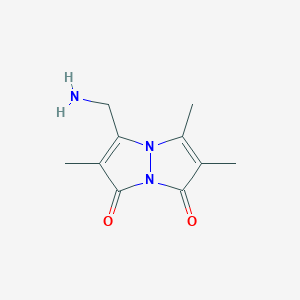
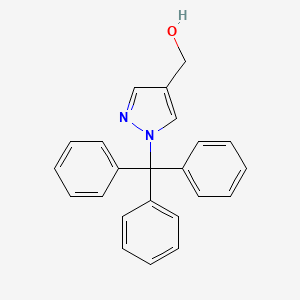


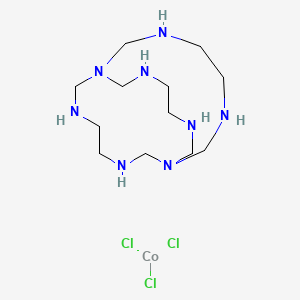
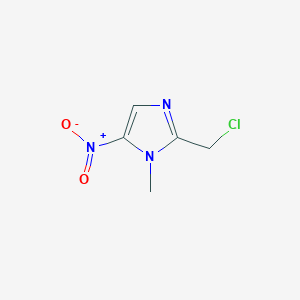


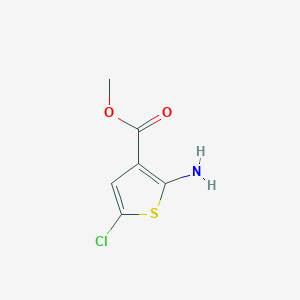
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
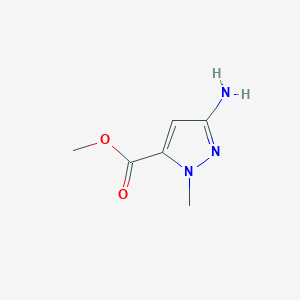
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)